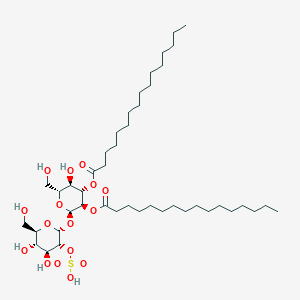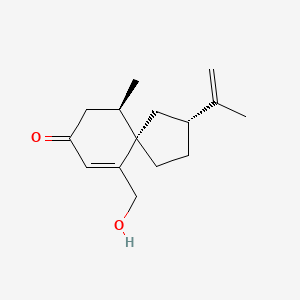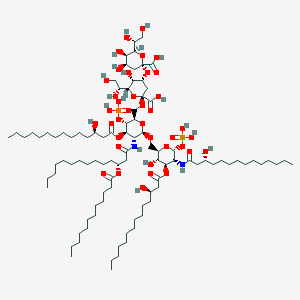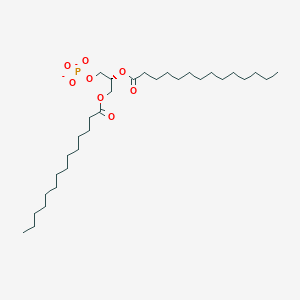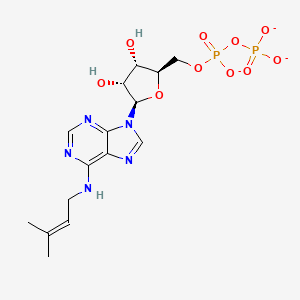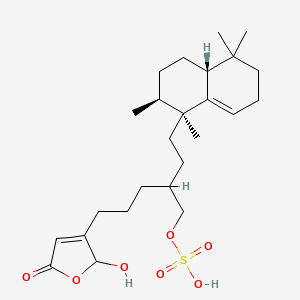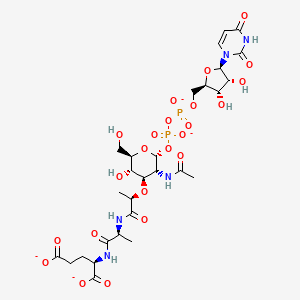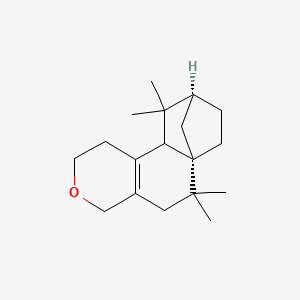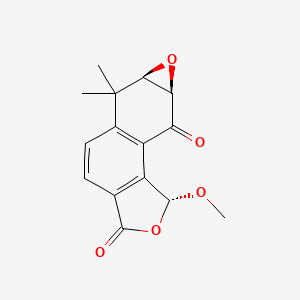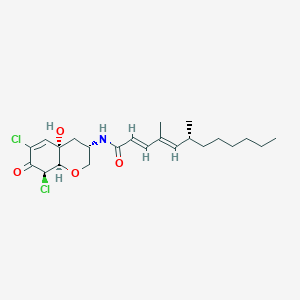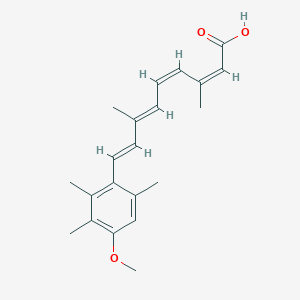
2Z,4Z-acitretin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2Z,4Z-acitretin is an acitretin.
Wissenschaftliche Forschungsanwendungen
Mitochondrial Bioenergetics and Hepatotoxicity
2Z,4Z-acitretin, also known as acitretin, has been studied for its effects on liver mitochondria. It impairs mitochondrial phosphorylation efficiency, which is crucial in energy production, and induces mitochondrial permeability transition (MPT), potentially leading to liver toxicity and apoptosis. This effect is possibly related to interactions with the adenine nucleotide translocase (ANT), a key component in mitochondrial bioenergetics (Silva et al., 2013).
Buccoadhesive Tablets for Buccal Keratinization Disorders
Acitretin has been used in buccoadhesive tablets for local treatment of buccal keratinization disorders. The study developed tablets with varying release profiles, finding a good relation between in vitro and in vivo release rates. This localized treatment approach showed promising clinical results (Minghetti et al., 1998).
Alzheimer's Disease Treatment
A study explored acitretin as a potential treatment for Alzheimer's disease (AD). Patients treated with acitretin showed a significant increase in CSF APPs-α levels, a marker related to α-secretase activity, suggesting that acitretin could enhance nonamyloidogenic APP processing in human patients. This indicates a potential role for acitretin in AD therapy, warranting further investigation (Endres et al., 2014).
Epiphyseal Plate and Bone Metabolism
Research on rats investigated the effects of acitretin on the epiphyseal plate and bone metabolism. Although acitretin caused degeneration of the epiphyseal plate, it did not significantly thin it or alter bone metabolism markers. This suggests a relatively minor impact on bone growth and metabolism in the context of acitretin treatment (Onder et al., 2020).
Psoriasis Treatment
Acitretin has been extensively researched for its efficacy in treating psoriasis. It's particularly effective in pustular and erythrodermic psoriasis types and can be combined with phototherapy for enhanced results. Its unique mechanism of action and non-immunosuppressive nature make it suitable for patients with contraindications to other systemic therapies (Lee & Li, 2009).
Skin Cancer Prevention in Renal Transplant Recipients
A study on renal transplant recipients showed that acitretin treatment significantly reduced the occurrence of keratotic skin lesions and squamous cell carcinomas. This indicates its potential use in preventing skin cancer in high-risk patient groups (Bavinck et al., 1995).
Inhibition of HaCaT Cells Proliferation and RANTES Production
Acitretin demonstrated significant inhibition on the proliferation of human keratinocytes (HaCaT cells) and reduced RANTES production. This may contribute to its therapeutic effects in conditions like psoriasis, suggesting a broader role in skin disease treatment (Zhang et al., 2008).
Development of Topical Gel Formulations
Research focused on developing topical gel formulations of acitretin for skin targeting, aiming to reduce systemic side effects associated with oral administration. These formulations showed high encapsulation efficacy and better skin localization, presenting a promising alternative for effective topical delivery (Kaur et al., 2020).
Eigenschaften
Produktname |
2Z,4Z-acitretin |
|---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(2Z,4Z,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7-,11-10+,14-8+,15-12- |
InChI-Schlüssel |
IHUNBGSDBOWDMA-FZCLVFSMSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1/C=C/C(=C/C=C\C(=C/C(=O)O)\C)/C)C)C)OC |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



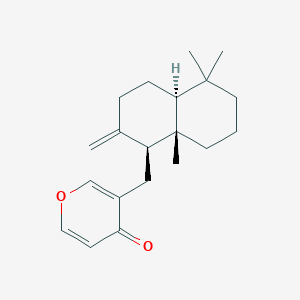
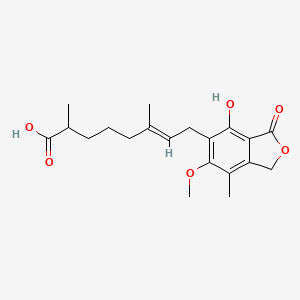
![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)
